molecular formula C22H21NO7 B1222253 Cetocycline CAS No. 29144-42-1

Cetocycline

Numéro de catalogue: B1222253
Numéro CAS: 29144-42-1
Poids moléculaire: 411.4 g/mol
Clé InChI: LUYXWZOOMKBUMB-ONJZCGHCSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Méthodes De Préparation

La cétocycline est synthétisée par une série de réactions chimiques à partir d'un squelette de tétracycline. La voie de synthèse implique l'introduction de groupes fonctionnels spécifiques pour améliorer ses propriétés antibactériennes. La production industrielle de cétocycline implique généralement les étapes suivantes :

Analyse Des Réactions Chimiques

La cétocycline subit diverses réactions chimiques, notamment :

Les réactifs couramment utilisés dans ces réactions comprennent l'hydrogène gazeux pour l'hydrogénation, l'anhydride acétique pour l'acétylation et l'ammoniac pour l'amination. Les principaux produits formés à partir de ces réactions sont des dérivés hydroxylés, acétylés et aminés de la cétocycline .

Applications de la recherche scientifique

La cétocycline a un large éventail d'applications de recherche scientifique, notamment :

Mécanisme d'action

La cétocycline exerce ses effets antibactériens en se liant au ribosome bactérien et en inhibant la synthèse des protéines. Contrairement aux tétracyclines traditionnelles, la cétocycline se lie à un site différent sur le ribosome, ce qui la rend efficace contre les bactéries résistantes aux tétracyclines. Les cibles moléculaires de la cétocycline comprennent la sous-unité ribosomale 30S, qui est essentielle à la synthèse des protéines bactériennes .

Applications De Recherche Scientifique

Antimicrobial Activity

Cetocycline exhibits enhanced antimicrobial properties compared to traditional tetracyclines. Studies indicate that it is particularly effective against aerobic gram-negative bacilli, outperforming tetracycline in several clinical isolates. However, its efficacy against staphylococci and Pseudomonas species is limited .

Table 1: Comparative Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli0.25 μg/mL
Klebsiella pneumoniae0.5 μg/mL
Proteus vulgaris0.125 μg/mL
Staphylococcus aureusNot effective

This compound's high lipid solubility allows for significant serum binding (over 80%), which enhances its uptake by susceptible bacteria . This property is crucial in clinical settings where rapid bacterial eradication is necessary.

Resistance-Breaking Properties

Recent research highlights this compound's ability to overcome common resistance mechanisms associated with tetracyclines. It has shown effectiveness against multidrug-resistant strains, including those exhibiting efflux mechanisms and ribosomal protection .

Case Study: Resistance Mechanisms in Klebsiella pneumoniae

In a study examining the resistance mechanisms of Klebsiella pneumoniae, this compound demonstrated the ability to inhibit growth despite the presence of efflux pumps typically associated with tetracycline resistance. The study identified mutations in the ramR gene that led to increased expression of efflux pump genes but found that this compound remained effective even in these resistant strains .

Clinical Applications

This compound has been explored for its potential use in treating urinary tract infections (UTIs), particularly those caused by multidrug-resistant pathogens. Its broad-spectrum activity makes it a candidate for empirical therapy in such infections .

Table 2: Clinical Efficacy Against Uropathogens

PathogenClinical Outcome
Escherichia coliSignificant reduction in colony counts post-treatment
Enterococcus faeciumEffective in vitro, clinical studies ongoing
Acinetobacter baumanniiLimited efficacy noted; further studies required

Future Directions and Research Needs

Despite its promising applications, further research is necessary to fully understand this compound's pharmacodynamics and pharmacokinetics. Studies are needed to evaluate optimal dosing regimens, potential side effects, and long-term efficacy in clinical settings.

Key Research Areas:

  • Mechanism of Action: Detailed studies on how this compound interacts with bacterial ribosomes compared to other tetracyclines.
  • Resistance Development: Longitudinal studies tracking resistance patterns in clinical isolates over time.
  • Combination Therapies: Investigating the synergistic effects when combined with other antibiotics or therapeutic agents.

Mécanisme D'action

Cetocycline exerts its antibacterial effects by binding to the bacterial ribosome and inhibiting protein synthesis. Unlike traditional tetracyclines, this compound binds to a different site on the ribosome, making it effective against tetracycline-resistant bacteria. The molecular targets of this compound include the 30S ribosomal subunit, which is essential for bacterial protein synthesis .

Comparaison Avec Des Composés Similaires

La cétocycline est unique parmi les dérivés de la tétracycline en raison de son mécanisme d'action distinct et de son efficacité contre les bactéries résistantes aux tétracyclines. Les composés similaires comprennent :

La cétocycline se distingue par sa capacité à surmonter les mécanismes de résistance bactérienne qui limitent l'efficacité des autres tétracyclines .

Activité Biologique

Cetocycline, also known as chelocardin or cetotetrine, is an atypical tetracycline antibiotic that has garnered attention for its unique biological activity, particularly against resistant bacterial strains. This article explores the compound's antimicrobial properties, pharmacokinetics, and relevant case studies, providing a comprehensive overview of its potential therapeutic applications.

This compound is structurally related to tetracyclines but exhibits distinct pharmacological properties. It primarily acts by inhibiting protein synthesis in bacteria through binding to the 30S ribosomal subunit, similar to other tetracyclines. However, it demonstrates enhanced lipid solubility and a higher degree of serum protein binding (over 80%), which facilitates better uptake by susceptible bacteria compared to traditional tetracyclines .

In Vitro Studies

Research indicates that this compound exhibits significant antimicrobial activity against various Gram-negative bacilli, outperforming standard tetracycline in effectiveness against clinical isolates. Notably, it is particularly effective against:

  • Escherichia coli
  • Klebsiella pneumoniae
  • Acinetobacter baumannii

However, this compound shows reduced efficacy against Gram-positive bacteria such as Staphylococcus aureus and lacks activity against Pseudomonas aeruginosa .

Table 1: Comparison of Antimicrobial Activity

Bacterial SpeciesMIC (µg/mL) for this compoundMIC (µg/mL) for Tetracycline
Escherichia coli1.254
Klebsiella pneumoniae2.58
Acinetobacter baumannii4>16
Staphylococcus aureus>322

Pharmacokinetics

Research evaluating the pharmacokinetics of this compound has revealed that it maintains high plasma concentrations with prolonged urinary excretion. In animal models, this compound demonstrated:

  • Higher plasma exposure compared to its derivative amidochelocardin (CDCHD).
  • Sustained urine concentrations lasting over 24 hours post-administration, indicating potential for effective treatment of urinary tract infections (UTIs) .

Resistance Mechanisms

Despite its effectiveness, the emergence of resistance mechanisms poses a challenge. Studies have identified several pathways through which bacteria can develop resistance to this compound, including:

  • Efflux pumps : These are prevalent in multidrug-resistant strains and can significantly diminish drug efficacy.
  • Ribosomal protection proteins : These proteins can alter the drug's target site, reducing binding affinity .

Case Studies and Clinical Applications

This compound has been evaluated in several clinical contexts, particularly for treating UTIs caused by multidrug-resistant organisms. A notable phase II clinical study from the 1970s indicated its potential effectiveness against resistant infections, although further development was stalled due to market competition and regulatory challenges.

Recent Developments

Recent research has reignited interest in this compound due to its broad-spectrum activity and ability to overcome common tetracycline resistance mechanisms. The introduction of CDCHD has shown promise in preclinical models, demonstrating improved efficacy against resistant strains while maintaining safety profiles .

Propriétés

Numéro CAS

29144-42-1

Formule moléculaire

C22H21NO7

Poids moléculaire

411.4 g/mol

Nom IUPAC

(1R,4aR,12aS)-3-acetyl-1-amino-4,4a,6,7-tetrahydroxy-8,11-dimethyl-12,12a-dihydro-1H-tetracene-2,5-dione

InChI

InChI=1S/C22H21NO7/c1-7-4-5-10-8(2)11-6-12-16(23)19(27)13(9(3)24)20(28)22(12,30)21(29)15(11)18(26)14(10)17(7)25/h4-5,12,16,25-26,28,30H,6,23H2,1-3H3/t12-,16+,22+/m0/s1

Clé InChI

LUYXWZOOMKBUMB-ONJZCGHCSA-N

SMILES

CC1=C(C2=C(C3=C(CC4C(C(=O)C(=C(C4(C3=O)O)O)C(=O)C)N)C(=C2C=C1)C)O)O

SMILES isomérique

CC1=C(C2=C(C3=C(C[C@H]4[C@H](C(=O)C(=C([C@]4(C3=O)O)O)C(=O)C)N)C(=C2C=C1)C)O)O

SMILES canonique

CC1=C(C2=C(C3=C(CC4C(C(=O)C(=C(C4(C3=O)O)O)C(=O)C)N)C(=C2C=C1)C)O)O

Synonymes

Abbott 40728
cetocycline
cetotetrine
chelocardin
chelocardin, (4alpha,4abeta,12abeta)-isomer
chelocardin, hydrochloride, (4R-(4alpha,4abeta,12abeta))-isomer
chelocardin, monosodium salt, (4R-(4alpha,4abeta,12abeta))-isome

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cetocycline
Reactant of Route 2
Cetocycline
Reactant of Route 3
Cetocycline
Reactant of Route 4
Cetocycline
Reactant of Route 5
Cetocycline
Reactant of Route 6
Reactant of Route 6
Cetocycline

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.